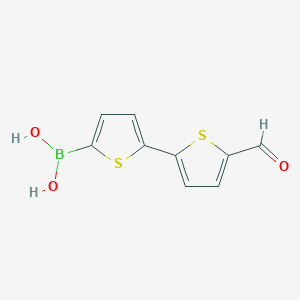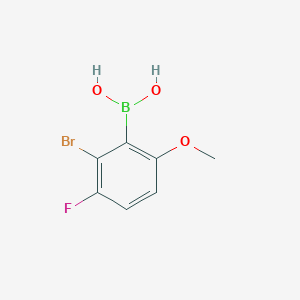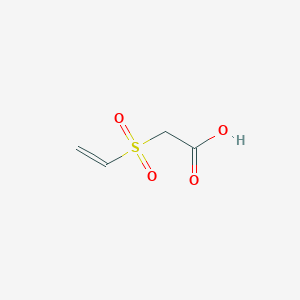
(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H7BF4O3 . It has an average mass of 219.954 Da and a monoisotopic mass of 220.051865 Da .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid” is characterized by the presence of a phenyl ring substituted with a boronic acid group and a trifluoroethoxy group . The InChI code for this compound is 1S/C8H7BF4O3/c10-6-1-5(9(14)15)2-7(3-6)16-4-8(11,12)13/h1-3,14-15H,4H2 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Synthesis of Organic Compounds : Boronic acids, including derivatives like 3-borono-5-fluorobenzoic acid, serve as crucial intermediates in organic synthesis. They are widely utilized in the Suzuki-Miyaura cross-coupling reactions to synthesize olefins, styrenes, biphenyl derivatives, and various natural products. The synthesis of (3-fluoro-5-methylphenyl)boronic acid through a two-step reaction exemplifies the efficiency and industrial applicability of these routes due to their simplicity and cost-effectiveness (Sun Hai-xia et al., 2015).
Materials Science and Polymer Chemistry
- Optical Modulation and Sensing : Phenyl boronic acids have been investigated for their role in optical modulation and saccharide recognition, particularly in conjugation with single-walled carbon nanotubes (SWNTs). Studies reveal a clear link between the structure of phenyl boronic acids and the photoluminescence quantum yield, indicating the potential for these compounds in developing selective saccharide sensors (B. Mu et al., 2012).
Chemistry of Boronic Acids
- Lewis Acidity and Hydrolytic Stability : The electron-withdrawing nature of fluorine atoms in fluoro-substituted boronic acids impacts their Lewis acidity and hydrolytic stability. These properties are crucial for their applications in catalysis, materials chemistry, and potentially in medicine. The study discusses the structural and spectroscopic properties of fluoro-substituted boronic acids and their derivatives, highlighting their significance in the chemistry of boronic acids (Jan T. Gozdalik et al., 2017).
Advanced Applications
- Polymer Chemistry : Fluorinated phenylboronic acids have contributed to the development of high-performance polymers. For instance, the synthesis of novel poly(arylene ether)s using bisfluoro monomers demonstrates the role of these compounds in creating materials with high thermal stability, solubility in various organic solvents, and potential applications in optoelectronics due to their high glass-transition temperatures and excellent film-forming properties (A. Salunke et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
In the context of Suzuki–Miyaura coupling, 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenylboronic acid would interact with its targets through a process of transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions for this process are generally mild and tolerant of various functional groups .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound would be involved in the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s molecular weight, as reported, is 219954 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
In the context of suzuki–miyaura coupling, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
The action of 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of various functional groups and can proceed under mild conditions . .
Eigenschaften
IUPAC Name |
[3-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c10-6-1-5(9(14)15)2-7(3-6)16-4-8(11,12)13/h1-3,14-15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKCVIOQOZYOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660290 | |
| Record name | [3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850589-55-8 | |
| Record name | B-[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)









